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Introduction

EST64454 is a novel, highly soluble sigma-1 receptor (01R) antagonist that has been identified
as a clinical candidate for the management of pain.[1][2][3] The 01R, a unique chaperone
protein located at the endoplasmic reticulum-mitochondria interface, has emerged as a
promising target for pain therapeutics due to its role in modulating various cellular functions
implicated in nociception.[1] This technical guide provides an in-depth overview of the
discovery, development, and preclinical evaluation of EST64454, with a focus on its
pharmacological properties, experimental evaluation, and mechanism of action.

Discovery and Synthesis

EST64454, chemically identified as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-
yl)methoxy)ethyl)piperazin-1-yl)ethanone, was developed as part of a program to discover
novel 01R antagonists with improved physicochemical properties for the treatment of pain.[1][2]
[3] The synthesis of EST64454 is achieved through a five-step process that is amenable to
large-scale production, a critical factor for its progression as a clinical candidate.[1][3]

Pharmacological Profile
In Vitro Pharmacology
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The in vitro pharmacological profile of EST64454 was characterized through a series of binding
and functional assays.

Parameter Value Description

o ) Determined using radioligand
Not explicitly stated in the o i
) binding assays with [3H]-(+)-
o o ) provided abstracts, but o
01R Binding Affinity (Ki) ) pentazocine in HEK-293 cells
described as a potent )
transfected with the human

antagonist.
ol1R.[1]
Assessed in guinea pig brain
o ] o membranes using [3H]-di-o-
02R Selectivity High selectivity versus o2R.

tolylguanidine as the

radioligand.[1]

) ) Evaluated to assess the risk of
o Low potential for cardiac )
hERG Inhibition toxicit QT prolongation, a common
oxicity.
Y issue with o1R ligands.[1]

Pharmacokinetics and Drug Metabolism

EST64454 exhibits a favorable pharmacokinetic profile, characterized by high metabolic
stability and good oral bioavailability.
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Parameter

Finding

Species

Aqueous Solubility

Outstanding

Not Applicable

Cell Permeability (Caco-2) High In Vitro
In Vitro (Human, Rat, Mouse,
Metabolic Stability High Dog, Primate, Minipig, Guinea
Pig)
Pharmacokinetic Profile Adequate Rodents (Mouse and Rat)

CYP Inhibition

Low potential (IC50 between
100 and 1000 uM)

In Vitro (Human Liver

Microsomes)

CYP Induction

No induction at concentrations
<50 uM

In Vitro (HepaRG™ cells)

P-gp Interaction

Not a P-gp substrate; inhibition
only at high concentrations
(200 puM)

In Vitro (Caco-2 cells)

EST64454 is classified as a Biopharmaceutics Classification System (BCS) class | compound

due to its high solubility and permeability.[1][3]

Preclinical Efficacy in Pain Models

The antinociceptive effects of EST64454 were demonstrated in established rodent models of

pain.[1][3]
Pain Model Effect Species
o ) Reduction in mechanical
Capsaicin-Induced Mechanical o
o hypersensitivity after oral Mouse
Hypersensitivity o )
administration.
] o o Reduction in mechanical
Partial Sciatic Nerve Ligation o
hypersensitivity after oral Mouse

(PSNL)

administration.
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Mechanism of Action: Sigma-1 Receptor
Antagonism in Pain

The sigma-1 receptor is a molecular chaperone that modulates the function of various proteins,
including ion channels and G-protein coupled receptors, which are crucial in pain signaling
pathways. In neuropathic pain states, c1R can translocate from the endoplasmic reticulum to
the nuclear envelope, where it influences the translation of proteins involved in neuronal
excitability, such as the Cav2.2 calcium channel. By antagonizing the 01R, EST64454 is
thought to counteract these pathological changes, thereby reducing pain hypersensitivity.

Neuron

Endoplasmic Reticulum Nucleus

Translocation Modulates
EST64454 Antagonizes || o1 Receptor Pain), Nuclear Envelope  -== ===~~~

Increased Neuronal
Excitability & Pain

Click to download full resolution via product page
Caption: Sigma-1 Receptor Signaling in Neuropathic Pain and the Action of EST64454.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation
of EST64454.

Sigma-1 Receptor Binding Assay

e Objective: To determine the binding affinity of EST64454 for the ol receptor.
e Methodology:
o Membranes from HEK-293 cells stably expressing the human o1 receptor are prepared.

o Membranes are incubated with a radioligand, such as [3H]-(+)-pentazocine, and varying
concentrations of the test compound (EST64454).
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o Non-specific binding is determined in the presence of a high concentration of an unlabeled
olR ligand.

o After incubation, the membranes are washed and the bound radioactivity is measured
using liquid scintillation counting.

o The Ki (inhibitory constant) is calculated from the IC50 (half-maximal inhibitory
concentration) value using the Cheng-Prusoff equation.

hERG Potassium Channel Assay

o Objective: To assess the potential of EST64454 to inhibit the hERG potassium channel, a
key indicator of cardiotoxicity.

o Methodology:
o HEK-293 cells stably expressing the hERG channel are used.
o Whole-cell patch-clamp electrophysiology is performed to measure the hERG current.

o Cells are perfused with a control solution, followed by solutions containing increasing
concentrations of EST64454.

o The effect of the compound on the hERG current is measured, and the concentration-
response curve is used to determine the IC50 value.

Caco-2 Permeability Assay

¢ Objective: To evaluate the intestinal permeability of EST64454.
o Methodology:

o Caco-2 cells are seeded on permeable supports in a trans-well plate and cultured for 21-
25 days to form a confluent monolayer.

o The integrity of the cell monolayer is verified by measuring the transepithelial electrical
resistance (TEER).
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o EST64454 is added to the apical (A) side, and the amount of compound that transports to
the basolateral (B) side is measured over time.

o To assess active efflux, the transport from the basolateral to the apical side (B to A) is also
measured.

o Samples are analyzed by LC-MS/MS to determine the concentration of EST64454.

o The apparent permeability coefficient (Papp) is calculated.
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Caption: Workflow for the Caco-2 Permeability Assay.

Metabolic Stability Assay
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e Objective: To determine the in vitro metabolic stability of EST64454.
» Methodology:

o EST64454 is incubated with liver microsomes from various species (e.g., human, rat,
mouse) in the presence of an NADPH-regenerating system.

o The reaction is initiated by the addition of the cofactor.

o Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction
is quenched with a solvent like acetonitrile.

o The remaining concentration of the parent compound (EST64454) is quantified by LC-
MS/MS.

o The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the
disappearance rate of the compound.

Partial Sciatic Nerve Ligation (PSNL) Model

o Objective: To evaluate the in vivo efficacy of EST64454 in a model of neuropathic pain.
o Methodology:

o Under anesthesia, the sciatic nerve of one hind paw of a mouse is exposed.

o Approximately one-third to one-half of the nerve is tightly ligated with a suture.

o The wound is closed, and the animals are allowed to recover.

o After a post-operative period for the development of neuropathic pain symptoms,
mechanical allodynia is assessed using von Frey filaments.

o A baseline measurement is taken, and then EST64454 or vehicle is administered (e.qg.,
orally).

o Mechanical withdrawal thresholds are measured at various time points after drug
administration to determine the antinociceptive effect.
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Conclusion

EST64454 is a promising 01R antagonist with a well-characterized preclinical profile. Its high
solubility, permeability, and metabolic stability, combined with demonstrated efficacy in animal
models of pain and a low potential for cardiac and drug-drug interaction liabilities, support its

continued development as a potential novel treatment for pain. Further clinical investigation is
warranted to establish its safety and efficacy in human subjects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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